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RGD-targeted Proapoptotic Peptide Trifluoroacetate - 2243207-09-0

RGD-targeted Proapoptotic Peptide Trifluoroacetate

Catalog Number: EVT-6428241
CAS Number: 2243207-09-0
Molecular Formula: C118H200F3N35O33S4
Molecular Weight: 2822.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

RAFT-(c[-RGDfK-])4

Compound Description: This compound is a chemically defined, constrained scaffold designed for clinical-grade production. It comprises four cyclic RGDfK peptides attached to a central RAFT (regioselectively addressable functionalized template) molecule. []

Relevance: RAFT-(c[-RGDfK-])4 shares the RGD peptide sequence with the RGD-targeted Proapoptotic Peptide Trifluoroacetate. Both compounds utilize the RGD motif's ability to target the αvβ3 integrin receptor, commonly overexpressed on tumor cells and vasculature. []

RAFT-RGD-KLA

Compound Description:This molecule is a multifunctional construct designed for simultaneous imaging and therapeutic applications. It consists of the RAFT-(c[-RGDfK-])4 scaffold linked to the proapoptotic peptide (KLAKLAK)2 via a labile bridge. This design allows for targeted delivery of the KLA peptide to tumor cells. Additionally, it incorporates a fluorescent, activatable probe for tracking intracellular localization. []

Relevance:RAFT-RGD-KLA shares the RGD targeting mechanism with the RGD-targeted Proapoptotic Peptide Trifluoroacetate, aiming for αvβ3 integrin receptors. [] Moreover, both compounds utilize a proapoptotic peptide for their anticancer activity. While RAFT-RGD-KLA employs (KLAKLAK)2, the specific proapoptotic peptide sequence within the RGD-targeted Proapoptotic Peptide Trifluoroacetate remains unspecified.

RGD-DTPA-octreotate

Compound Description:This hybrid peptide combines three distinct moieties: an RGD sequence, diethylenetriaminepentaacetic acid (DTPA), and octreotate (a somatostatin analog). This design aims to target both αvβ3 integrins and somatostatin receptor subtype 2, commonly overexpressed in certain tumor types. []

Relevance:Similar to the RGD-targeted Proapoptotic Peptide Trifluoroacetate, RGD-DTPA-octreotate utilizes the RGD motif for targeting αvβ3 integrins. [] While the RGD-targeted Proapoptotic Peptide Trifluoroacetate incorporates a proapoptotic peptide, RGD-DTPA-octreotate leverages octreotate for its anticancer activity, highlighting a different approach to target and induce tumor cell death.

RGD-octreotate

Compound Description:This simplified hybrid peptide removes the DTPA chelator from RGD-DTPA-octreotate, directly linking the RGD sequence to octreotate. This modification aims to improve pharmacokinetic properties and reduce renal uptake observed with RGD-DTPA-octreotate. []

Relevance:RGD-octreotate shares the RGD targeting mechanism with RGD-targeted Proapoptotic Peptide Trifluoroacetate, both aiming for αvβ3 integrins. [] Like RGD-DTPA-octreotate, it relies on octreotate's anticancer activity rather than a directly linked proapoptotic peptide as seen in RGD-targeted Proapoptotic Peptide Trifluoroacetate.

S 36578-2

Compound Description:This compound is a novel non-peptide RGD mimetic, demonstrating high selectivity for αvβ3 and αvβ5 integrins. [, ] It effectively inhibits these integrins, inducing detachment and apoptosis in endothelial cells cultured on vitronectin.

Cyclic RGD peptide

Compound Description:While not explicitly named, this compound refers to a cyclic RGD peptide with a similar target specificity to S 36578-2. It also demonstrates antiadhesive and proapoptotic effects on endothelial cells. []

Relevance:Similar to the RGD-targeted Proapoptotic Peptide Trifluoroacetate, this cyclic RGD peptide directly utilizes the RGD sequence for targeting αvβ3 integrins. [] Both compounds highlight the versatility of the RGD motif in designing anticancer agents, either as a standalone peptide or incorporated into more complex molecules.

Overview

RGD-targeted Proapoptotic Peptide Trifluoroacetate is a specialized peptide designed to induce apoptosis in targeted cells, particularly in cancer therapy. The RGD (Arginine-Glycine-Aspartic acid) sequence is known for its ability to bind integrins, which are proteins that facilitate cell adhesion and play a crucial role in tumor progression and metastasis. This peptide's design aims to exploit the overexpression of integrins in cancer cells, enhancing the specificity and efficacy of therapeutic interventions.

Source

The RGD-targeted Proapoptotic Peptide is synthesized through various methods including chemical synthesis and recombinant DNA technology. These approaches allow for the precise control over the peptide's sequence and structure, which is essential for its biological activity.

Classification

This compound falls under the category of bioactive peptides, specifically those designed for targeted therapeutic applications in oncology. It is classified as a proapoptotic agent due to its role in promoting programmed cell death, which is a desirable mechanism for eliminating cancer cells.

Synthesis Analysis

Methods

The synthesis of RGD-targeted Proapoptotic Peptide Trifluoroacetate can be achieved through several methods:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing chain on a solid support. Protecting groups are used to prevent unwanted reactions during synthesis.
  2. Recombinant DNA Technology: This method utilizes genetically engineered organisms (such as bacteria or yeast) to produce the peptide after inserting the gene coding for it into their DNA. This approach allows for large-scale production and post-translational modifications.

Technical Details

The solid-phase synthesis typically follows these steps:

  • Amino Acid Coupling: Amino acids are activated and coupled to the growing peptide chain.
  • Deprotection: Protective groups are removed at specific stages to allow further coupling.
  • Cleavage and Purification: The final peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of RGD-targeted Proapoptotic Peptide Trifluoroacetate includes:

  • A core RGD sequence that facilitates binding to integrins.
  • Additional amino acids that enhance its proapoptotic properties.
  • A trifluoroacetate group that may influence solubility and stability.

Data

The molecular weight, sequence, and three-dimensional conformation are critical for its function. Typically, such peptides range from 10 to 30 amino acids in length, with specific structural motifs that dictate their interaction with cellular targets.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the functionality of RGD-targeted Proapoptotic Peptide include:

  • Binding Reactions: The interaction between the peptide and integrins on cancer cell surfaces.
  • Caspase Activation: The peptide may activate caspases, which are enzymes that play essential roles in apoptosis.

Technical Details

Upon binding to integrins, a cascade of intracellular signaling events is initiated, leading to cell cycle arrest and apoptosis. This mechanism often involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Mechanism of Action

Process

The mechanism of action for RGD-targeted Proapoptotic Peptide Trifluoroacetate involves:

  1. Targeting Integrins: The peptide binds specifically to integrins overexpressed on cancer cells.
  2. Inducing Apoptosis: Following binding, it triggers apoptotic pathways through caspase activation and mitochondrial dysfunction.

Data

Studies have shown that peptides with RGD sequences can significantly enhance apoptosis in cancer cells by promoting caspase-3 activation and increasing levels of cleaved caspases, which are indicators of apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The trifluoroacetate salt form often enhances solubility in aqueous solutions, facilitating its use in biological assays.
  • Stability: Stability can vary based on environmental conditions (pH, temperature) and requires careful formulation for therapeutic use.

Chemical Properties

  • Molecular Weight: Typically ranges from 1,000 to 3,000 Daltons depending on the sequence.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity.

Applications

Scientific Uses

RGD-targeted Proapoptotic Peptide Trifluoroacetate has potential applications including:

  • Cancer Therapy: Targeting tumor cells for selective apoptosis while sparing normal cells.
  • Imaging: Used as a marker in imaging studies due to its specific binding properties.
  • Drug Delivery Systems: Incorporated into nanoparticles or conjugated with drugs for enhanced delivery to tumor sites.
Historical Evolution of Integrin-Targeted Therapeutics

Discovery and Characterization of RGD Motifs in Cell Adhesion Proteins

The arginine-glycine-aspartate (RGD) sequence was first identified in 1984 by Pierschbacher and Ruoslahti as the minimal cell adhesion domain in fibronectin, mediating attachment via specific cell surface receptors [1] [9]. This tripeptide motif was subsequently found in numerous extracellular matrix (ECM) proteins, including vitronectin, fibrinogen, thrombospondin, and osteopontin, acting as a universal recognition site for integrin binding [2] [7]. Structural studies revealed that RGD-binding integrins (e.g., αvβ3, αvβ5, α5β1) recognize this motif through a metal ion-dependent adhesion site (MIDAS) within the β-subunit’s βA domain. The aspartic acid (D) residue coordinates a divalent cation (Mg²⁺), while the arginine (R) forms salt bridges with complementary acidic residues in the α-subunit’s β-propeller domain [1] [5].

Conformational dynamics critically regulate RGD-integrin interactions. Integrins exist in bent (inactive) and extended (active) states, with RGD binding inducing structural rearrangements that facilitate "outside-in" signaling. This triggers focal adhesion kinase (FAK) and Src kinase recruitment, governing cell survival, migration, and mechanotransduction [1] [5]. The discovery of RGD’s role in integrin activation laid the groundwork for synthetic RGD peptides as targeted therapeutic vectors.

Table 1: Natural RGD-Containing Proteins and Their Integrin Receptors

ECM ProteinIntegrin ReceptorsBiological Functions
Fibronectinα5β1, αvβ3, αvβ1Cell adhesion, migration, wound healing
Vitronectinαvβ3, αvβ5Plasma protein, regulates coagulation
FibrinogenαIIbβ3Platelet aggregation, clot formation
Osteopontinαvβ3, αvβ5Bone mineralization, inflammation
Thrombospondinαvβ3, αvβ1Angiogenesis modulation

Emergence of RGD as a Tumor Vasculature-Targeting Ligand

Integrins αvβ3, αvβ5, and α5β1 are overexpressed in tumor endothelial cells and cancer cells (e.g., glioblastoma, melanoma, breast cancer) but are minimally expressed in quiescent vasculature [3] [7] [9]. This specificity arises from their roles in angiogenesis: αvβ3 and αvβ5 mediate endothelial cell adhesion to provisional ECM proteins during VEGF- and bFGF-induced neovessel formation, while α5β1 binds fibronectin to support vessel maturation [5] [10]. Consequently, RGD peptides became strategic ligands for tumor-targeted drug delivery.

Early linear RGD peptides faced limitations: rapid proteolysis and low integrin-binding affinity. Structure-activity relationship (SAR) studies led to optimized cyclic RGD peptides with constrained conformations that enhanced binding:

  • Cyclization: c(RGDfV) and c(RGDyK) stabilized the bioactive conformation, improving αvβ3 affinity 200-fold over linear analogs [7] [9].
  • Amino Acid Substitutions: N-methylation of valine in cilengitide (c(RGDf-NMeVal)) reduced peptide flexibility and increased metabolic stability [7].
  • Multivalency: Di- and tetravalent RGD systems (e.g., E-[c(RGDyK)]₂) enhanced avidity through simultaneous integrin engagement [6] [10].

RGD conjugates leveraged the enhanced permeability and retention (EPR) effect for passive tumor accumulation, while RGD-mediated endocytosis enabled active targeting. For example, HPMA copolymer-RGD4C conjugates selectively localized to αvβ3-positive tumor vasculature in murine models, with 3.7-fold higher tumor uptake than untargeted controls [10]. Similarly, LXW7 (cGRGDdvc), identified via one-bead one-compound (OBOC) screening, showed superior binding to endothelial progenitor cells (EPCs) over platelets or monocytes, facilitating precise vascular targeting [6].

Table 2: Evolution of RGD Peptides as Tumor-Targeting Ligands

GenerationExample PeptidesInnovationsTarget Integrins
LinearGRGDSNative sequence mimicPan-RGD integrins
Monocyclicc(RGDfV), c(RGDyK)Conformational constraintαvβ3, αvβ5
Engineered CyclicRGD4C (ACDCRGDCFCG)Dual disulfide bondsαvβ3
MultimericE-[c(RGDyK)]₂Avidity enhancementαvβ3
Non-NaturalLXW7 (cGRGDdvc)D-amino acids, reduced proteolysisαvβ3

Development of Proapoptotic Peptide Conjugates in Precision Oncology

RGD-targeted proapoptotic peptides represent a convergence of tumor-homing ligands and apoptotic domain conjugates. These constructs deliver cytotoxic payloads specifically to integrin-overexpressing tumors, minimizing off-target effects. The proapoptotic moiety typically includes:

  • KLA Peptides: Amphipathic α-helical peptides (e.g., (KLAKLAK)₂) disrupt mitochondrial membranes, triggering caspase-dependent apoptosis [8] [9].
  • BH3 Domains: Peptides mimicking Bcl-2 homology 3 (BH3) domains (e.g., Bim) inhibit anti-apoptotic proteins (Bcl-2, Bcl-xL), restoring intrinsic apoptosis [8].

Conjugation strategies are critical for maintaining bioactivity:

  • Direct Covalent Conjugation: Fusing RGD to KLA via protease-cleavable linkers (e.g., GFLG tetrapeptide) enables lysosomal release of KLA. In breast cancer models, RGD4C-KLA conjugates suppressed tumor growth 3-fold more effectively than untargeted KLA [9].
  • Nanocarrier Systems: Polymeric micelles or liposomes co-decorated with RGD and loaded with KLA enhance payload delivery. RGD-grafted poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased KLA uptake in αvβ3-positive glioblastoma cells by 8-fold [3] [8].
  • Molecular Self-Assembly: RGD-peptide amphiphiles form nanofibers that co-deliver KLA and chemotherapeutics. These structures induce mitochondrial swelling and cytochrome c release exclusively in tumor cells [8].

The trifluoroacetate (TFA) counterion in synthetic peptides enhances solubility and purification. During solid-phase peptide synthesis (SPPS), TFA is used to cleave peptides from resin and remove protecting groups. Residual TFA forms salts with basic amino acids (e.g., arginine), improving peptide stability and handling [6]. While TFA does not directly contribute to bioactivity, its presence ensures high-purity (>95%) peptides essential for reproducible therapeutic effects.

Table 3: RGD-Targeted Proapoptotic Conjugates in Preclinical Development

Conjugate StructureProapoptotic PayloadMechanism of ActionIn Vivo Efficacy
RGD4C-KLA(KLAKLAK)₂Mitochondrial membrane disruption70% reduction in MDA-MB-435 tumor volume
cRGD-Lyp-1-BimBH3 domain of BimBcl-2/Bcl-xL inhibitionSuppressed metastatic spread in prostate cancer
HPMA copolymer-RGD-D(KLAKLAK)D-enantiomer KLAReduced protease sensitivityEnhanced tumor apoptosis in ovarian xenografts
RGD-functionalized PLGA-KLA(KLAKLAK)₂Nanoparticle-mediated endocytosis8-fold higher uptake in U87MG glioblastoma

Future directions focus on multifunctional conjugates combining proapoptotic peptides with immune-modulating agents (e.g., PD-1 inhibitors) and integrin subtype-specific ligands (e.g., αvβ6-binding A20FMDV2 peptides) [5] [8]. The TFA counterion remains integral to manufacturing, ensuring clinical-grade peptide consistency for advancing these targeted therapeutics.

Properties

CAS Number

2243207-09-0

Product Name

RGD-targeted Proapoptotic Peptide Trifluoroacetate

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C118H200F3N35O33S4

Molecular Weight

2822.3 g/mol

InChI

InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1

InChI Key

UPYOGMZDMOMCGJ-KDBWWPLNSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O

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